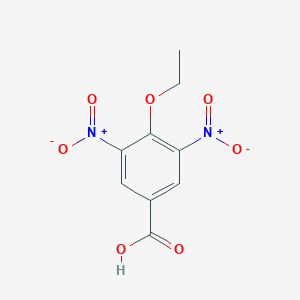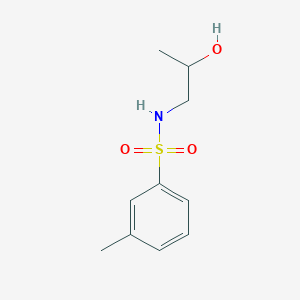
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide, also known as DFPBS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DFPBS is a sulfonamide derivative that contains two fluorine atoms, a methyl group, and a phenyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to inhibit enzyme activity through the formation of a reversible covalent bond with the enzyme's active site. This inhibition may be due to the presence of the sulfonamide group, which can act as a hydrogen bond acceptor.
Biochemical and Physiological Effects:
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate, while acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity, and its potential as a fluorescent probe. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide for lab experiments.
Synthesemethoden
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with N-methyl-N-phenylsulfonamide in the presence of a catalyst. This method has been optimized to yield high purity and yield of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide. Other methods include the reaction of 2,4-difluoroaniline with N-methyl-N-phenylsulfonyl chloride and the reaction of 2,4-difluorobenzenesulfonyl chloride with N-methyl-N-phenylamine.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been investigated for its potential as a fluorescent probe for imaging applications.
Eigenschaften
Produktname |
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H11F2NO2S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-8-7-10(14)9-12(13)15/h2-9H,1H3 |
InChI-Schlüssel |
PXQGGXHJZVQZJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)








![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
